Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester
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Overview
Description
Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is an organic compound with a complex structure It is a derivative of heptanoic acid, characterized by the presence of an ethylthio group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester. The use of efficient catalysts and optimized reaction conditions is crucial for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester involves its interaction with specific molecular targets. The ethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The keto group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, methyl ester: A simpler ester without the ethylthio and keto groups.
Heptanoic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
Heptanoic acid, 6-(methylthio)-4-oxo-, methyl ester: Similar structure but with a methylthio group instead of an ethylthio group.
Uniqueness
Heptanoic acid, 6-(ethylthio)-4-oxo-, methyl ester is unique due to the presence of both the ethylthio and keto groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
905264-95-1 |
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Molecular Formula |
C10H18O3S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
methyl 6-ethylsulfanyl-4-oxoheptanoate |
InChI |
InChI=1S/C10H18O3S/c1-4-14-8(2)7-9(11)5-6-10(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
YYDJQDQNNCZBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)CC(=O)CCC(=O)OC |
Origin of Product |
United States |
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